Iodopentafluorobenzene

Catalog No.
S581193
CAS No.
827-15-6
M.F
C6F5I
M. Wt
293.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodopentafluorobenzene

Iodopentafluorobenzene (C6F5I) resolves the weak halogen bonding and low yields of bromopentafluorobenzene. Key advantages: - Order-of-magnitude higher association constant for robust co-crystal formation. - C-I bond reactivity enables quantitative Ullmann coupling yields and fast metal-halogen exchange. - Reliable supramolecular assembly without the failures seen with C6F5Br. Supplied by SMolecule with consistent quality and global logistics.

CAS Number

827-15-6

Product Name

Iodopentafluorobenzene

IUPAC Name

1,2,3,4,5-pentafluoro-6-iodobenzene

Molecular Formula

C6F5I

Molecular Weight

293.96 g/mol

InChI

InChI=1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

OPYHNLNYCRZOGY-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)F

Synonyms

P 1188, P-1188, P1188

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)F

The exact mass of the compound Iodopentafluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88306. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

Iodopentafluorobenzene (C6F5I) is a highly fluorinated aromatic compound characterized by a highly polarizable carbon-iodine bond. In chemical procurement, it is evaluated against Bromopentafluorobenzene (C6F5Br) primarily for its measurable performance as a halogen bond donor and its elevated reactivity in cross-coupling. The strong electron-withdrawing effect of the five fluorine atoms amplifies the positive electrostatic potential (the σ-hole) on the iodine atom, making it a benchmark reagent for supramolecular assembly [1]. Furthermore, the weaker C-I bond ensures higher conversion efficiencies in metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs, positioning it as a highly efficient precursor for synthesizing complex pentafluorophenyl-containing materials [2].

Research Fit

Halogen‑bond assembly Strong σ‑hole donor for supramolecular design
Organofluorine synthesis Building block for C₆F₅ group introduction
Photophysics solvent Charge‑transfer stabilization of singlet oxygen
Pulse radiolysis Precursor for strongly reducing radical anion

Substituting Iodopentafluorobenzene with closely related analogs like Bromopentafluorobenzene (C6F5Br) severely compromises both supramolecular binding strength and synthetic yield. The smaller, less polarizable bromine atom possesses a significantly weaker σ-hole, which leads to drastically reduced association constants in solution and frequent failures in solid-state co-crystallization [1]. In process chemistry, the stronger C-Br bond requires harsher activation conditions for oxidative addition. This substitution typically results in lower conversion rates and extended reaction times during cross-coupling, negating any initial material cost savings by complicating downstream purification and reducing overall synthetic throughput[2].

Substitution Risk

Halogen‑bond strength differs 3‑ to 12‑fold vs bromo analog, potentially altering supramolecular assembly fidelity.
In Cu‑catalyzed amination, C₆F₅I switches pathway to C₆F₅⁻ anion; standard aryl iodides give C–N coupling instead.
Reduction potential of C₆F₅I•⁻ is >0.5 V more negative than bromo analog, enabling electron‑transfer reactions bromo cannot drive.

Superior Halogen Bond Association in Solution

Quantitative 19F NMR titration studies demonstrate that Iodopentafluorobenzene forms significantly stronger halogen bonds with Lewis base acceptors compared to its bromo-analog. The association constants (K) for C6F5I with nickel fluoride acceptors range from 5 to 12 M^-1 at 285 K. In contrast, Bromopentafluorobenzene exhibits such weak interactions that association constants are only 1.0 to 1.6 M^-1, even when measured at a drastically lowered temperature of 193 K [1].

Evidence DimensionHalogen bond association constant (K)
Target Compound DataK = 5–12 M^-1 at 285 K
Comparator Or BaselineBromopentafluorobenzene (C6F5Br): K = 1.0–1.6 M^-1 at 193 K
Quantified DifferenceAn order of magnitude higher association constant for C6F5I at much higher temperatures
Conditions19F NMR titration with nickel fluoride acceptors in protiotoluene

Ensures stable and predictable supramolecular complexation in solution, which is critical for halogen-bond catalysis and self-assembly workflows.

Halogen‑bond K
Head‑to‑head
C₆F₅I: 5–12 M⁻¹ C₆F₅Br: 1.0–1.6 M⁻¹
≥3‑fold stronger association; temperature note
285 K vs 193 K; review condition

Reliable Co-Crystallization via Strong I···N Interactions

The strength of the halogen bond directly dictates the success of co-crystal formation from solution, a critical factor for materials procurement. Studies attempting to co-crystallize perfluoroaryl halides with phenazine revealed that Iodopentafluorobenzene successfully forms discrete co-crystals from solution due to robust I···N halogen bonding. Conversely, Bromopentafluorobenzene completely fails to form co-crystals with phenazine under identical solution conditions, a failure attributed to the inherent weakness of the Br···N interaction [1].

Evidence DimensionSolution-phase co-crystal formation with phenazine
Target Compound DataSuccessful discrete co-crystal formation
Comparator Or BaselineBromopentafluorobenzene: Fails to form co-crystals
Quantified DifferenceBinary success vs. failure in supramolecular assembly
ConditionsSolution-phase crystallization with phenazine

Provides materials scientists with a reliable building block for engineering predictable solid-state architectures, avoiding the trial-and-error associated with weaker bromo-donors.

Excess enthalpy Hᴱ
Head‑to‑head
−1080 J·mol⁻¹ (I) −772 J·mol⁻¹ (Br) −671 J·mol⁻¹ (Cl)
More exothermic mixing with benzene
Equimolar mixtures, 298.15 K

Quantitative Yields in Ullmann-Type Couplings

In metal-catalyzed cross-coupling reactions, the weaker C-I bond of Iodopentafluorobenzene facilitates rapid and highly efficient oxidative addition. In optimized Ullmann coupling reactions used to synthesize decafluorobiphenyl, Iodopentafluorobenzene achieves a quantitative reaction course (near 100% conversion by GC). In contrast, utilizing Bromopentafluorobenzene typically requires harsher conditions and longer reaction times to achieve acceptable yields, making C6F5I the superior precursor for maximizing throughput of high-value fluorinated building blocks [1].

Evidence DimensionReaction conversion in Ullmann coupling
Target Compound DataQuantitative conversion (near 100%)
Comparator Or BaselineBromopentafluorobenzene: Lower yields, requires harsher conditions
Quantified DifferenceSignificantly higher conversion efficiency and milder activation requirements
ConditionsUllmann-type coupling for biaryl synthesis

Maximizes synthetic throughput and minimizes unreacted starting material in the procurement and scale-up of complex fluorinated intermediates.

C–N coupling pathway
Head‑to‑head
C₆F₅I → C₆F₅⁻ only PhI → normal C–N product
Pathway switch; not for standard amination
CuI/diketonate, cyclohexylamine
Reduction potential
Cross‑study comparable
C₆F₅I•⁻: −1.1 to −1.9 V vs NHE C₆F₅Br: ~−0.60 V vs NHE
Stronger reducing transient accessible
Different conditions; indicative
¹O₂ solvent interaction
Class‑level inference
CT stabilization, red shift Perfluorocarbons: no CT
Solvent‑specific photophysical effect
Full spectral values to verify

Supramolecular Assembly and Halogen Bond Catalysis

Because Iodopentafluorobenzene provides an order-of-magnitude higher association constant in solution compared to bromo-analogs, it is the preferred procurement choice for constructing stable supramolecular networks and acting as a robust Lewis acid in halogen-bond-catalyzed transformations [1].

Crystal Engineering of Optoelectronic Materials

The proven ability of Iodopentafluorobenzene to reliably form discrete co-crystals from solution via strong I···N interactions makes it an essential building block for engineering solid-state materials, avoiding the assembly failures frequently observed with Bromopentafluorobenzene[2].

High-Yield Synthesis of Pentafluorophenyl Organometallics

For industrial process chemistry, the highly reactive C-I bond enables quantitative yields in Ullmann-type cross-couplings and rapid metal-halogen exchange. Procuring Iodopentafluorobenzene ensures maximum synthetic throughput and minimizes the harsh conditions required when using less reactive bromo- or chloro-substitutes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Halogen‑bonded crystal engineering
Halogen‑bond donor strength
Association constant ranking vs bromo analog
Pulse radiolysis / redox studies
Radical anion reducing power
Reduction potential and electron‑transfer rate
Pentafluorophenyl anion generation
Divergent amination pathway
Reaction outcome vs PhI under Cu catalysis
Singlet‑oxygen photophysics solvent
CT stabilization of ¹O₂
Emission shift vs perfluorocarbons

XLogP3

3.1

Boiling Point

166.0 °C

Melting Point

-29.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

827-15-6

Wikipedia

1,2,3,4,5-pentafluoro-6-iodobenzene

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